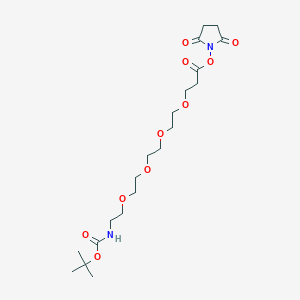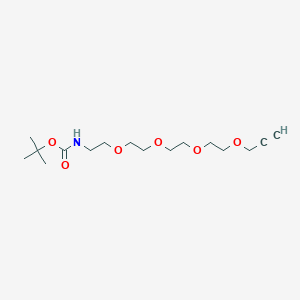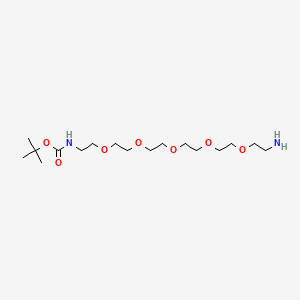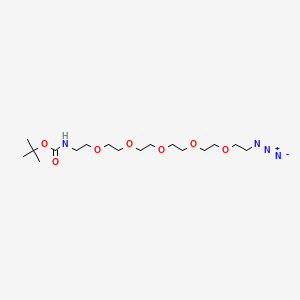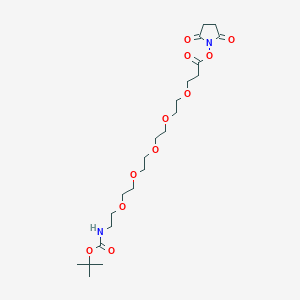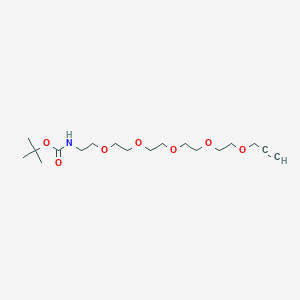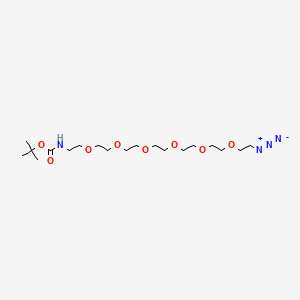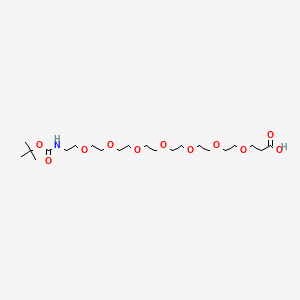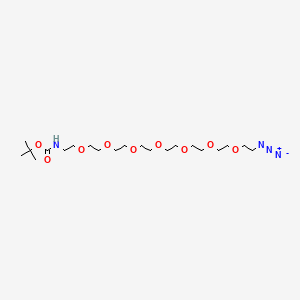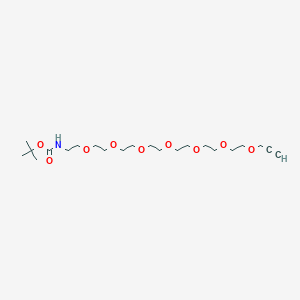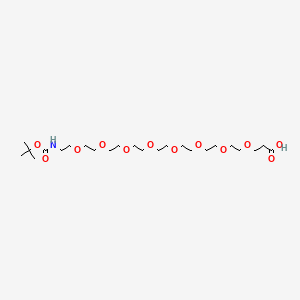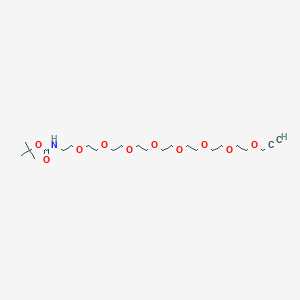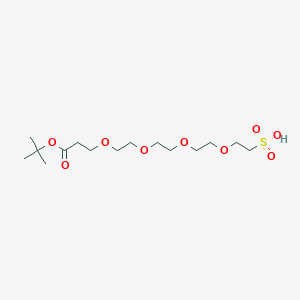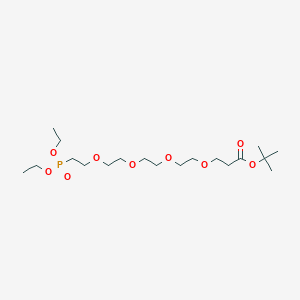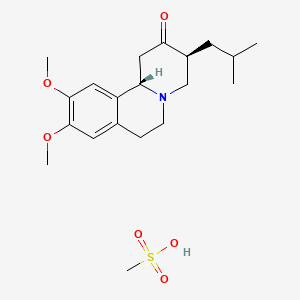
Tetrabenazine methanesulfonate
Vue d'ensemble
Description
Tetrabenazine is a US Food and Drug Administration (FDA)-approved drug that exhibits a dopamine depleting effect and is used for the treatment of chorea in Huntington’s disease . It is sold under the brand names Nitoman and Xenazine among others . Tetrabenazine works in the central nervous system (CNS) to prevent the absorption of certain chemicals (such as dopamine and serotonin) .
Synthesis Analysis
The synthesis of Tetrabenazine has been pursued with the aim of achieving efficiency and selectivity . The highly potent inhibitory activity of Tetrabenazine has led to its advanced applications and in-depth investigation of prodrug design and metabolite drug discovery . After a series of research studies, Tetrabenazine derivatives such as valbenazine and deutetrabenazine have been approved by the US FDA .Molecular Structure Analysis
The molecular formula of Tetrabenazine methanesulfonate is C20H31NO6S . The average mass is 413.528 Da and the monoisotopic mass is 413.187195 Da .Chemical Reactions Analysis
Tetrabenazine binds and inhibits vesicular monoamine transporter type 2, which is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This transportation contributes to the release of neurotransmitters inside the cell to the synaptic cleft, resulting in dopaminergic signal transmission .Physical And Chemical Properties Analysis
Tetrabenazine has low and erratic bioavailability. It is extensively metabolized by first-pass metabolism . Little to no unchanged Tetrabenazine can be detected in the urine .Applications De Recherche Scientifique
Treatment of Hyperkinetic Movement Disorders : Tetrabenazine is effective in treating hyperkinetic movement disorders like Huntington’s disease chorea, tics in Tourette’s syndrome, and tardive dyskinesia. It acts as a dopamine-depleting agent, improving symptoms in these conditions (Kenney & Jankovic, 2006), (Jankovic, 1982).
Pediatric Use : Tetrabenazine has shown effectiveness in controlling chorea in pediatric patients with severe hyperkinetic movement disorders (Chatterjee & Frucht, 2003), (Jain, Greene, & Frucht, 2006).
Huntington’s Disease : Clinical trials have demonstrated that tetrabenazine is safe and efficacious for treating chorea associated with Huntington’s disease, leading to its approval by the US FDA (Savani & Login, 2007), (Paleacu, 2007).
Treatment of Dystonia : It is also used in the treatment of dystonia, a disorder characterized by involuntary muscle contractions, and has been shown to improve symptoms in some patients with this condition (Preve et al., 2015).
Tardive Dyskinesia : Tetrabenazine has been used to treat tardive dyskinesia, a side effect of long-term use of certain antipsychotic drugs. Studies show it can significantly improve symptoms (Ondo, Hanna, & Jankovic, 1999).
Mechanism of Action : The drug works by binding and inhibiting vesicular monoamine transporter type 2, essential for neurotransmitter transportation in neuronal cells (Paek, 2020).
Advanced Applications and Prodrug Design : Tetrabenazine’s potent inhibitory activity has led to its advanced applications in prodrug design and metabolite drug discovery (Paek, 2020).
Synthesis of Derivatives : Efforts toward the efficient and asymmetric synthesis of tetrabenazine have resulted in the development of derivatives like valbenazine and deutetrabenazine, approved by the US FDA (Paek, 2020).
Mécanisme D'action
Tetrabenazine binds and inhibits vesicular monoamine transporter type 2 (VMAT2), which is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This transportation contributes to the release of neurotransmitters inside the cell to the synaptic cleft, resulting in dopaminergic signal transmission .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.CH4O3S/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;1-5(2,3)4/h8-9,12,14,16H,5-7,10-11H2,1-4H3;1H3,(H,2,3,4)/t14-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDADYXNUCMTQG-DMLYUBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230302 | |
| Record name | Tetrabenazine methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
804-53-5 | |
| Record name | Tetrabenazine methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabenazine methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRABENAZINE METHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X57I1N37U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



